![molecular formula C14H21N5O B14450690 1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one CAS No. 76781-14-1](/img/structure/B14450690.png)
1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one is a compound that features a quinazoline skeleton, which is a significant structural motif in various natural products and pharmaceutically active compounds . This compound is of interest due to its potential biological activities, including antitubercular and antidiabetic properties .
Métodos De Preparación
The synthesis of 1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one can be achieved using α-aminoamidines as reagents. These reagents react with bis-benzylidene cyclohexanones under mild conditions, resulting in high yields and easy workup . The reaction conditions are relatively mild, making the process efficient and straightforward
Análisis De Reacciones Químicas
1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. For instance, it has shown high binding affinity toward dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1) in Mycobacterium tuberculosis . These interactions inhibit the enzymes’ activities, potentially leading to antitubercular effects .
Comparación Con Compuestos Similares
1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydroquinazoline derivatives: These compounds share the quinazoline skeleton and have shown various biological activities.
Piperazine derivatives: These compounds also feature the piperazine ring and are used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific combination of the quinazoline and piperazine moieties, which contribute to its distinct biological activities .
Propiedades
Número CAS |
76781-14-1 |
|---|---|
Fórmula molecular |
C14H21N5O |
Peso molecular |
275.35 g/mol |
Nombre IUPAC |
1-[4-(4-amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H21N5O/c1-10(20)18-6-8-19(9-7-18)14-16-12-5-3-2-4-11(12)13(15)17-14/h2-9H2,1H3,(H2,15,16,17) |
Clave InChI |
IXTTVZZATSSDNS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCN(CC1)C2=NC3=C(CCCC3)C(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


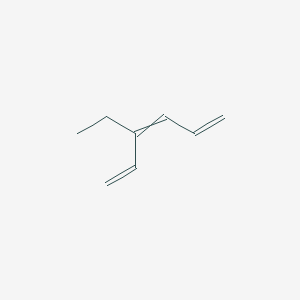
![Phosphine, [bis(trimethylsilyl)methylene]phenyl-](/img/structure/B14450615.png)
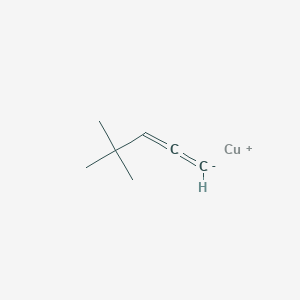

![3-[Ethyl(hydroxy)phosphoryl]-L-alanine](/img/structure/B14450627.png)
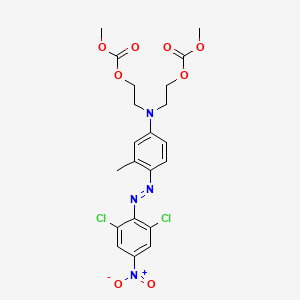
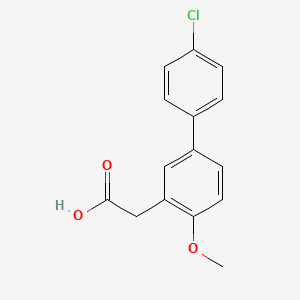
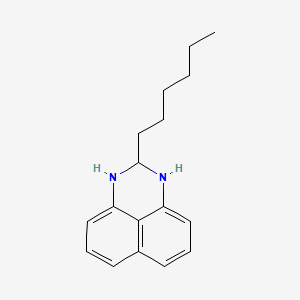
![2-[(4-nitrophenyl)carbamothioylsulfanyl]acetic acid](/img/structure/B14450674.png)
![(E)-1-(4-Methoxyphenyl)-N-[4-(nonafluorobutyl)phenyl]methanimine](/img/structure/B14450678.png)

![[Nitroso(3-phenylpropyl)amino]acetic acid](/img/structure/B14450708.png)


